Trans-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexanamine

Description

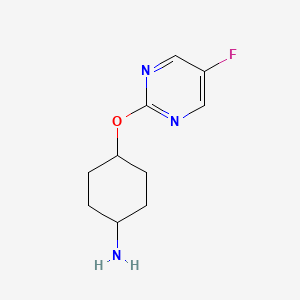

Trans-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexanamine is a fluorinated cyclohexanamine derivative featuring a pyrimidinyloxy substituent in the trans-4 position. Its structure combines a cyclohexane ring with a polar amine group and a 5-fluoropyrimidine moiety, which confers unique electronic and steric properties. Fluorine’s high electronegativity enhances metabolic stability and binding interactions in biological systems, making this compound a candidate for pharmaceutical applications, particularly in kinase inhibition or nucleic acid-targeted therapies .

Properties

IUPAC Name |

4-(5-fluoropyrimidin-2-yl)oxycyclohexan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN3O/c11-7-5-13-10(14-6-7)15-9-3-1-8(12)2-4-9/h5-6,8-9H,1-4,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHGSGOTWTNYDPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)OC2=NC=C(C=N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexanamine typically involves the following steps:

-

Formation of the Fluoropyrimidine Intermediate: : The starting material, 5-fluoropyrimidine, can be synthesized through the fluorination of pyrimidine derivatives. One common method is the Balz-Schiemann reaction, where an amino group on the pyrimidine is diazotized and then replaced with a fluorine atom .

-

Cyclohexanamine Derivative Preparation: : The cyclohexanamine moiety can be prepared by hydrogenation of cyclohexanone oxime, followed by protection of the amine group if necessary.

-

Coupling Reaction: : The final step involves the coupling of the fluoropyrimidine intermediate with the cyclohexanamine derivative. This can be achieved through nucleophilic substitution reactions, where the fluoropyrimidine acts as an electrophile and the amine group on the cyclohexane ring acts as a nucleophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oximes or nitroso derivatives.

Reduction: Reduction reactions can be used to modify the fluoropyrimidine ring or the cyclohexane ring, potentially leading to the formation of dihydro or tetrahydro derivatives.

Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions, such as using organometallic reagents.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Organolithium or Grignard reagents can be employed for nucleophilic substitution reactions.

Major Products

Oxidation: Formation of oximes or nitroso compounds.

Reduction: Formation of reduced derivatives of the fluoropyrimidine or cyclohexane ring.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, trans-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexanamine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study the effects of fluorinated pyrimidines on biological systems. It may serve as a probe to investigate enzyme interactions or as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of trans-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexanamine would depend on its specific biological target. Generally, fluorinated pyrimidines can inhibit enzymes involved in nucleotide synthesis or function as antimetabolites. The cyclohexanamine moiety may enhance the compound’s binding affinity to certain proteins or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: trans-4-[(5-Fluoro-2-pyrimidinyl)amino]cyclohexanol

- Key Difference: The substitution of an amino group (─NH─) in place of the oxy group (─O─) alters hydrogen-bonding capacity and polarity.

Substituent Variation: trans-4-(2-Methoxyethoxy)cyclohexanamine

- Key Difference : Replacement of the 5-fluoropyrimidinyloxy group with a 2-methoxyethoxy chain.

- The ether-linked methoxyethoxy group increases hydrophobicity (logP) compared to the fluoropyrimidine-containing compound, influencing pharmacokinetic properties .

Ring System Variation: 2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine

- Key Difference : Use of a cyclopropane ring instead of cyclohexane and a tetrahydropyran-2-yloxy substituent.

- The tetrahydropyran group adds steric bulk, which may hinder target binding compared to the planar pyrimidine ring in the target compound .

Bridged Analog: 4,4'-Methylenebiscyclohexanamine

- Key Difference : A methylene-bridged bis-cyclohexanamine structure.

- The rigid methylene bridge restricts conformational flexibility, contrasting with the trans-4-substituted target compound’s adaptability .

Physicochemical and Pharmacological Properties

Table 1: Comparative Physicochemical Properties

| Compound | logP | Molecular Weight (g/mol) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| Trans-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexanamine | 1.8 | 255.29 | 1 | 5 |

| trans-4-[(5-Fluoro-2-pyrimidinyl)amino]cyclohexanol | 1.2 | 253.28 | 2 | 5 |

| trans-4-(2-Methoxyethoxy)cyclohexanamine | 2.1 | 201.29 | 1 | 3 |

| 4,4'-Methylenebiscyclohexanamine | 0.9 | 224.38 | 2 | 2 |

Notes:

- The target compound’s fluoropyrimidine group increases hydrogen-bond acceptors, enhancing interactions with polar enzyme pockets.

- 4,4'-Methylenebiscyclohexanamine ’s lower logP reflects its reduced hydrophobicity due to dual polar amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.